molecular formula C25H24N2O5S B2809267 N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313529-19-0

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2809267
CAS RN: 313529-19-0
M. Wt: 464.54
InChI Key: HDDFAGCFLQKITD-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(morpholinosulfonyl)benzamide, also known as BMS-345541, is a potent inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Chemoselective Synthesis

Research demonstrates the utility of related compounds in the chemoselective synthesis of benzamides, which are of biological interest. The N-benzoylation of aminophenols using benzoylisothiocyanates leads to compounds with potential biological activities, as explored through chemical tests and spectral data analysis (Singh, Lakhan, & Singh, 2017).

Anticancer Evaluation

Derivatives of benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents. These studies have shown that certain derivatives exhibit moderate to excellent activity, highlighting their significance in anticancer research (Ravinaik et al., 2021).

Gastroprokinetic Activity

The synthesis of N-[(2-morpholinyl)alkyl]benzamides has been investigated for their gastric prokinetic activity, revealing that certain modifications can lead to potent and selective activity. These findings suggest potential applications in treating gastrointestinal motility disorders (Kato et al., 1990).

Antifungal and Antibacterial Properties

Studies on N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have explored their structure and antifungal activity, indicating their potential use in combating plant diseases caused by major pathogens (Weiqun et al., 2005). Furthermore, new acylthiourea derivatives have shown antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-7-12-23(22(17-18)24(28)19-5-3-2-4-6-19)26-25(29)20-8-10-21(11-9-20)33(30,31)27-13-15-32-16-14-27/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDFAGCFLQKITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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